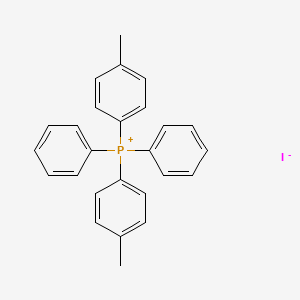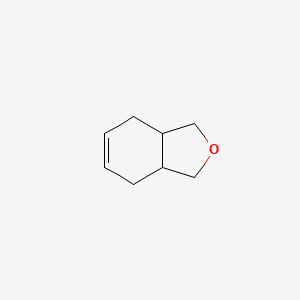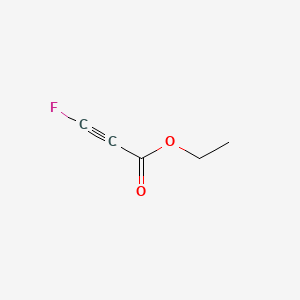
Methyl 3-bromo-4-(pyrrolidin-1-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-bromo-4-(pyrrolidin-1-yl)benzoate: is an organic compound that features a benzoate ester functional group, a bromine atom, and a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-bromo-4-nitrobenzoic acid.
Esterification: The carboxylic acid group is esterified using methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 3-bromo-4-nitrobenzoate.
Reduction: The nitro group is reduced to an amine using a reducing agent such as iron powder and hydrochloric acid, yielding methyl 3-bromo-4-aminobenzoate.
Substitution: The amine group is then reacted with pyrrolidine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form methyl 3-bromo-4-(pyrrolidin-1-yl)benzoate.
Industrial Production Methods: Industrial production methods would likely follow similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The ester and pyrrolidine groups can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products depend on the nucleophile used, such as methoxy derivatives.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for more complex molecules.
Biology and Medicine:
Drug Development: The pyrrolidine ring is a common motif in pharmaceuticals, making this compound a candidate for drug discovery and development.
Biological Probes: Used in the design of molecules for probing biological systems.
Industry:
Material Science:
Mecanismo De Acción
The mechanism of action for methyl 3-bromo-4-(pyrrolidin-1-yl)benzoate would depend on its specific application. In drug development, it might interact with biological targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance binding affinity and selectivity due to its structural properties.
Comparación Con Compuestos Similares
- Methyl 3-fluoro-4-(pyrrolidin-1-yl)benzoate
- Methyl 3-chloro-4-(pyrrolidin-1-yl)benzoate
- Methyl 3-iodo-4-(pyrrolidin-1-yl)benzoate
Uniqueness:
- Bromine Atom: The presence of a bromine atom can influence the compound’s reactivity and interactions, making it unique compared to its fluoro, chloro, and iodo analogs.
- Pyrrolidine Ring: The pyrrolidine ring contributes to the compound’s three-dimensional structure, affecting its biological activity and chemical reactivity.
Propiedades
Número CAS |
1131594-16-5 |
|---|---|
Fórmula molecular |
C12H14BrNO2 |
Peso molecular |
284.15 g/mol |
Nombre IUPAC |
methyl 3-bromo-4-pyrrolidin-1-ylbenzoate |
InChI |
InChI=1S/C12H14BrNO2/c1-16-12(15)9-4-5-11(10(13)8-9)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3 |
Clave InChI |
ULPJSJRZHVIRJL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(C=C1)N2CCCC2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2,7-Dimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11924729.png)

![2-Methyl-2,5-diazabicyclo[4.2.0]octane](/img/structure/B11924735.png)

